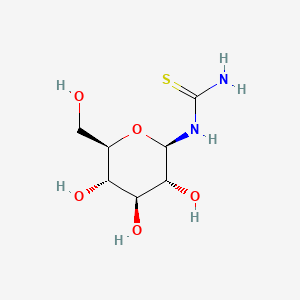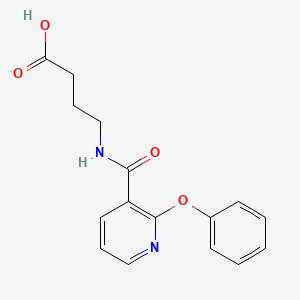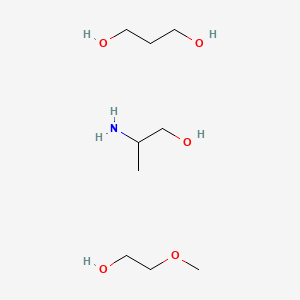![molecular formula C10H10O4 B1660517 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 77880-59-2](/img/structure/B1660517.png)
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
概要
説明
“1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione” is a chemical compound with the molecular weight of 194.19 . Its IUPAC name is 4,7-dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 326.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.9±3.0 kJ/mol . The flash point is 146.1±26.0 °C . The index of refraction is 1.547 . The molar refractivity is 45.7±0.3 cm³ . It has 4 H bond acceptors and 0 H bond donors .科学的研究の応用
Photochemical Behavior
Researchers have explored the photochemical behavior of related cycloheptenones, focusing on the dimerization processes and photo-induced reactions. For instance, an efficient dimerization process involving photo-induced formation leading to novel tricyclic compounds was discovered. This process highlights the intricate photochemical pathways that similar compounds can undergo, contributing to the understanding of their chemical behavior under light exposure (Barbosa, Mann, & Cummins, 1990).
Synthesis and Crystal Structure
The synthesis and crystal structure of oxaspirocyclic and dioxatricyclo compounds have been a focus of several studies. For example, novel compounds with specific dioxatricyclo frameworks have been synthesized, and their structures have been characterized by various spectroscopic techniques and X-ray crystallography. These studies provide valuable information on the molecular architecture and potential applications of these compounds in materials science and organic synthesis (Wei-don, 2014).
Spectroscopic Investigations and Quantum Chemical Calculations
Spectroscopic techniques and quantum chemical calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of related compounds. These studies offer insights into the stability, charge transfer, and electronic interactions within the molecules, which are crucial for understanding their reactivity and potential applications in non-linear optics and other fields (Renjith et al., 2014).
Chemical Reactivity and Molecular Docking Studies
Molecular docking studies have been conducted to explore the therapeutic potential of certain compounds for treating diseases like cardiovascular and cerebrovascular conditions. These studies highlight the importance of understanding the molecular interactions and reactivity of these compounds, which could lead to the development of new drugs (Ranjith, Panicker, Sureshkumar, Armaković, Armaković, Alsenoy, & Anto, 2022).
Safety and Hazards
特性
IUPAC Name |
1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKZQSNCAIFSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)OC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999071 | |
| Record name | 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77880-59-2 | |
| Record name | NSC56528 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)


![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)


![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)


![3-Amino-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B1660455.png)
